Aripiprazole

Descripción

Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.

Aripiprazole is an Atypical Antipsychotic.

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.

Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.

ARIPIPRAZOLE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 11 approved and 16 investigational indications. This drug has a black box warning from the FDA.

Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.

A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.

See also: Aripiprazole Lauroxil (active moiety of); Aripiprazole Cavoxil (active moiety of).

Propiedades

IUPAC Name |

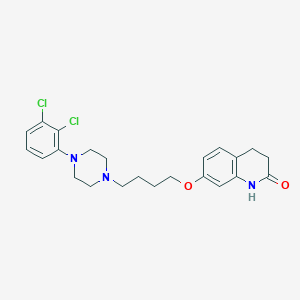

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046083 | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

139.0-139.5 °C | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |

| Record name | SID49666418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless, flake crystals from ethanol | |

CAS No. |

129722-12-9, 851220-85-4 | |

| Record name | Aripiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-140 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers

Aripiprazole, an atypical antipsychotic agent marketed under the trade name Abilify, is a cornerstone in the treatment of schizophrenia and bipolar disorder.[1][2] Its unique pharmacological profile, characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors, has made it a subject of extensive research and development.[3][4] This technical guide provides an in-depth exploration of the primary synthetic pathways of aripiprazole, detailing the key intermediates, experimental protocols, and quantitative data to support researchers and professionals in drug development.

Core Synthesis Strategy: Nucleophilic Substitution

The most prevalent and industrially scalable synthesis of aripiprazole hinges on a convergent approach involving the nucleophilic substitution between two key intermediates. This reaction joins the piperazine (B1678402) moiety with the quinolinone core structure through a flexible butoxy linker. The general retrosynthetic analysis reveals three critical building blocks:

-

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1): The foundational quinolinone structure.

-

7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one (2): An activated intermediate where the hydroxyl group of (1) is converted into a leaving group via a butyl linker. The bromo-derivative is most commonly used.[5][6]

-

1-(2,3-dichlorophenyl)piperazine (B491241) (3): The substituted piperazine ring that provides the crucial pharmacophore for receptor binding.[7][8]

The primary synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (3) with 7-(4-halobutoxy)-3,4-dihydroquinolinone (2).[9]

Visualizing the Main Synthetic Pathway

The following diagram illustrates the principal pathway for aripiprazole synthesis.

Caption: Overall synthetic scheme for Aripiprazole.

Synthesis of Key Intermediates

The successful synthesis of aripiprazole relies on the efficient preparation of its key intermediates. Detailed methodologies for these syntheses are provided below.

Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This intermediate is prepared by the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane.

Experimental Protocol:

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in N,N-dimethylformamide (DMF) is heated.[6][10] In a specific example, 100 g of 3,4-dihydro-7-hydroxy-2(1H)-quinolone, 397.5 g of 1,4-dibromobutane, and 42.33 g of potassium carbonate are mixed in 300 ml of DMF.[6] The reaction mixture is heated to 40-45 °C and maintained for several hours, with additional portions of potassium carbonate added incrementally.[6] After completion, the mixture is cooled, poured into water, and extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.[6][10] The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) or cyclohexane (B81311) to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[6][10]

| Parameter | Value | Reference |

| Reactants | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | [6][10] |

| Base | Potassium Carbonate (K₂CO₃) | [6][10] |

| Solvent | N,N-dimethylformamide (DMF) | [6][10] |

| Temperature | 40-45 °C | [6] |

| Reaction Time | 4-5 hours | [6] |

| Yield | 80.95% | [6] |

| Purity (HPLC) | 86.09% | [6] |

Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This key intermediate is synthesized through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.

Experimental Protocol:

To a stirred solution of 2,3-dichloroaniline and an equimolar amount of bis(2-chloroethyl)amine in xylene, p-toluenesulfonic acid and tetrabutylammonium (B224687) bromide are added as catalysts.[7] The reaction mixture is heated at 130-135 °C for 48 hours.[7] Upon completion, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia.[7] The product is extracted with ethyl acetate, and the organic layer is dried and concentrated under reduced pressure to yield 1-(2,3-dichlorophenyl)piperazine.[7] An alternative patented method describes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at a higher temperature range of 120-220 °C without a solvent for the initial cyclization, followed by treatment with a solvent like n-butanol for workup and purification with a methanol/water mixture to yield the hydrochloride salt.[11][12]

| Parameter | Value (Method 1) | Value (Method 2) | Reference |

| Reactants | 2,3-dichloroaniline, bis(2-chloroethyl)amine | 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | [7][12] |

| Catalyst/Solvent | p-TsOH, TBAB, Xylene | None (initially), n-butanol, methanol/water | [7][12] |

| Temperature | 130-135 °C | 170-200 °C | [7][11] |

| Reaction Time | 48 hours | 4 hours | [7][12] |

| Yield | 88% | 65.6% | [7][12] |

| Purity (HPLC) | Not specified | 99.67% | [7][12] |

Final Step: Synthesis of Aripiprazole

The final step involves the condensation of the two key intermediates.

Experimental Protocol:

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is condensed with 1-(2,3-dichlorophenyl)piperazine.[5] A suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.[13] Subsequently, triethylamine (B128534) and 1-(2,3-dichlorophenyl)piperazine are added, and the mixture is refluxed for an additional 3 hours.[13] An alternative, more environmentally friendly method utilizes water as the solvent in the presence of an inorganic base like potassium carbonate, heating the mixture at 90-95 °C for about 4 hours.[14] After the reaction is complete, the mixture is cooled, and the precipitated crude aripiprazole is collected by filtration. The product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography.[10][14]

| Parameter | Value (Method 1 - Acetonitrile) | Value (Method 2 - Water) | Reference |

| Reactants | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine HCl | [13][14] |

| Reagents/Base | Sodium Iodide, Triethylamine | Potassium Carbonate | [13][14] |

| Solvent | Acetonitrile | Water | [13][14] |

| Temperature | Reflux | 90-95 °C | [13][14] |

| Reaction Time | 3.5 hours | 4 hours | [13][14] |

| Yield | ~80% | 92.8% | [14] |

| Purity (HPLC) | Not specified | 99% | [14] |

Logical Workflow of Aripiprazole Synthesis

The following diagram illustrates the logical progression from starting materials to the final active pharmaceutical ingredient.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Aripiprazole - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic Routes of Aripiprazole - Chempedia - LookChem [lookchem.com]

- 6. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 7. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. 1-(2,3-Dichlorophenyl)piperazine hydrochloride_TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 12. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 14. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Aripiprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, an atypical antipsychotic, is known to exhibit extensive polymorphism, a critical factor influencing its physicochemical properties, bioavailability, and stability. This technical guide provides a comprehensive analysis of the crystal structure and polymorphism of aripiprazole. It summarizes the crystallographic and analytical data for its known polymorphic forms, solvates, and hydrates. Detailed methodologies for key analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR), are provided. Furthermore, this guide visualizes the primary signaling pathways of aripiprazole's target receptors and a general workflow for polymorphic screening, offering a valuable resource for researchers and professionals in drug development and solid-state chemistry.

Introduction

Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a widely prescribed atypical antipsychotic for the treatment of various psychiatric disorders. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly impact the drug's performance and manufacturability. Aripiprazole is a notable example of a compound that exhibits a rich and complex polymorphic landscape, with numerous crystalline forms, solvates, and hydrates reported in the literature.[1]

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same drug can display distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. Consequently, the polymorphic form of an API can directly influence its bioavailability and therapeutic efficacy. Therefore, a thorough understanding and control of aripiprazole's polymorphism are crucial for the development of stable, safe, and effective drug products.

This guide aims to provide a detailed technical overview of the crystal structure and polymorphism of aripiprazole, serving as a comprehensive resource for scientists and researchers in the pharmaceutical industry.

Polymorphic Forms and Solvates of Aripiprazole

Aripiprazole is known to exist in a multitude of crystalline forms, including anhydrous polymorphs, hydrates, and solvates. The nomenclature of these forms can vary across different literature sources and patents. This section summarizes the available crystallographic and analytical data for some of the most commonly cited forms.

Anhydrous Polymorphs

Numerous anhydrous polymorphic forms of aripiprazole have been identified and characterized. The following tables present a summary of the crystallographic data, characteristic Powder X-ray Diffraction (PXRD) peaks, Differential Scanning Calorimetry (DSC) thermal events, and Fourier-Transform Infrared Spectroscopy (FTIR) absorption bands for several of these forms.

Table 1: Crystallographic Data of Selected Aripiprazole Anhydrous Polymorphs

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Form III | Triclinic | P-1 | - | - | - | - | - | - |

| Form IV | Triclinic | P-1 | - | - | - | - | - | - |

| Form VI | Triclinic | P-1 | - | - | - | - | - | - |

Note: Complete crystallographic data for all polymorphs is not consistently available in the public domain. "-" indicates data not found in the searched resources.

Table 2: Characteristic PXRD Peaks (2θ) for Aripiprazole Anhydrous Polymorphs

| Form | Characteristic 2θ Peaks (°) |

| Form I | 8.7, 11.6, 16.3, 17.7, 18.6, 20.3, 23.4, 24.9[2] |

| Form II | 12.7, 15.1, 17.5, 18.2, 18.8, 19.5, 20.6, 21.2, 22.6, 23.3, 24.2, 24.9, 27.6, 30.0, 31.6, 35.8[2] |

| Form III | 8.8, 11.2, 11.4, 11.9, 13.6, 14.4, 15.0, 15.9, 16.4, 17.8, 18.7, 20.4, 20.8, 21.4, 22.2, 23.5, 25.0, 25.9, 26.5[3] |

| Form VI | 17.6, 17.8, 20.6, 24.9[4] |

| Form X | 10.0, 11.6, 15.7, 16.3, 18.5, 20.4, 21.8, 22.2, 23.3 |

Table 3: DSC and FTIR Data for Selected Aripiprazole Anhydrous Polymorphs

| Form | DSC Melting Point (°C) | Characteristic FTIR Peaks (cm⁻¹) |

| Form II | ~142[5] | - |

| Form III | ~139-141 | 3190 (N-H stretch), 2945 (C-H stretch), 1684 (C=O stretch) |

Solvates and Hydrates

Aripiprazole readily forms solvates with various solvents, as well as a monohydrate. These forms have distinct crystal structures and physicochemical properties compared to the anhydrous polymorphs.

Table 4: Crystallographic Data of Aripiprazole Solvates and Hydrate

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ethanol Hemisolvate | Triclinic | P-1 | 7.796 | 10.694 | 15.608 | 84.61 | 80.35 | 73.43[6] |

| Methanol Solvate | - | - | - | - | - | - | - | - |

| Monohydrate | - | - | - | - | - | - | - | - |

Note: "-" indicates data not found in the searched resources.

Table 5: Characteristic PXRD, DSC, and FTIR Data for Aripiprazole Solvates and Hydrate

| Form | Characteristic 2θ Peaks (°) | DSC Thermal Events | Characteristic FTIR Peaks (cm⁻¹) |

| Ethanol Hemisolvate | 17.4, 18.1, 19.6, 23.3, 27.9 | Endotherm at ~97°C (desolvation) | 2949, 2816, 1670, 1378, 1192, 1171, 1047, 854, 830 |

| Methanol Solvate | 11.5, 17.3, 18.5, 19.8, 23.1, 24.4, 26.9 | Endotherm at ~113°C (desolvation) | 2942, 2814, 1671, 1377, 1199, 1174, 1037, 857, 824 |

| Monohydrate | - | Dehydration event | - |

Experimental Protocols for Polymorphism Analysis

The characterization of aripiprazole's polymorphic forms relies on a combination of analytical techniques. This section provides detailed methodologies for the key experiments.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of aripiprazole and to distinguish between different polymorphs, solvates, and hydrates based on their unique diffraction patterns.

Methodology:

-

Sample Preparation:

-

Gently grind a small amount (approximately 10-20 mg) of the aripiprazole sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Carefully pack the powdered sample into a sample holder (e.g., a zero-background silicon wafer or a standard aluminum holder). Ensure the sample surface is flat and level with the surface of the holder.

-

-

Instrument Setup:

-

Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the instrument parameters as follows (typical values):

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan range (2θ): 2° to 40°

-

Step size: 0.02°

-

Scan speed/time per step: 1-2 seconds

-

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Initiate the data collection software and run the scan according to the defined parameters.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Identify the positions (2θ values) and relative intensities of the diffraction peaks.

-

Compare the obtained diffractogram with reference patterns of known aripiprazole polymorphs or with patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to study phase transitions between different polymorphic forms of aripiprazole.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the aripiprazole sample into an aluminum DSC pan.

-

Seal the pan, either hermetically or with a pinhole in the lid to allow for the escape of any evolved gases or solvent vapors. An empty sealed pan should be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Set the following experimental parameters:

-

Heating rate: A standard rate is 10 °C/min. Slower rates (e.g., 2 or 5 °C/min) may be used to better resolve thermal events.[4]

-

Temperature range: Typically from room temperature to a temperature above the expected melting point (e.g., 30 °C to 200 °C).

-

Purge gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

-

Data Collection:

-

Place the sample and reference pans in the DSC cell.

-

Start the temperature program and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting DSC thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, solid-solid transition) events.

-

Determine the onset temperature and peak temperature of melting endotherms.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of aripiprazole polymorphs and to quantify the amount of solvent or water in solvates and hydrates.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the aripiprazole sample into a TGA pan (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Set the experimental parameters:

-

Heating rate: 10 °C/min.

-

Temperature range: From room temperature to a temperature where complete decomposition is expected (e.g., 30 °C to 400 °C).

-

Purge gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

-

Data Collection:

-

Place the sample pan in the TGA furnace.

-

Start the temperature program and record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA thermogram to identify the temperature at which mass loss occurs.

-

Quantify the percentage of mass loss, which corresponds to the amount of water or solvent in the crystal lattice for hydrates and solvates, respectively.

-

Determine the decomposition temperature of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To obtain the infrared spectrum of aripiprazole, which serves as a molecular fingerprint and can be used to differentiate between polymorphs based on differences in their vibrational modes.

Methodology:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered aripiprazole sample directly onto the ATR crystal.

-

For KBr pellet method, mix approximately 1-2 mg of the sample with ~200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use an FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Collection:

-

Place the sample (or KBr pellet) in the sample holder.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data to obtain a transmittance or absorbance spectrum.

-

Identify the positions (wavenumber, cm⁻¹) of the characteristic absorption bands.

-

Compare the spectrum with reference spectra of known aripiprazole polymorphs, paying close attention to regions where differences are expected (e.g., N-H and C=O stretching regions).

-

Aripiprazole Signaling Pathways

Aripiprazole's therapeutic effects are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. Understanding the downstream signaling pathways of these receptors is crucial for comprehending its mechanism of action.

Conclusion

The extensive polymorphism of aripiprazole presents both challenges and opportunities in the development of robust and effective pharmaceutical products. A thorough characterization of its solid-state forms is imperative to ensure consistent product quality and therapeutic performance. This technical guide has provided a comprehensive overview of the known polymorphic forms and solvates of aripiprazole, summarizing their key crystallographic and analytical data. The detailed experimental protocols for PXRD, DSC, TGA, and FTIR offer a practical resource for researchers involved in the solid-state analysis of this important active pharmaceutical ingredient. Furthermore, the visualization of aripiprazole's primary signaling pathways provides a concise summary of its mechanism of action at the molecular level. A continued and thorough investigation into the polymorphic landscape of aripiprazole will undoubtedly contribute to the development of improved and more stable formulations for patients.

References

- 1. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mse.washington.edu [mse.washington.edu]

- 4. New Cocrystals of Antipsychotic Drug Aripiprazole: Decreasing the Dissolution through Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. mcgill.ca [mcgill.ca]

Aripiprazole's Mechanism of Action at the Dopamine D2 Receptor: An In-depth Technical Guide on Partial Agonism and Functional Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole represents a cornerstone in the evolution of antipsychotic pharmacology, primarily due to its unique mechanism of action at the dopamine (B1211576) D2 receptor (D2R). Classified as a third-generation antipsychotic, its efficacy and tolerability profile are largely attributed to its role as a D2R partial agonist and a functionally selective ligand. This document provides a comprehensive technical overview of aripiprazole's interaction with the D2R, consolidating quantitative data on its binding affinity and in vivo occupancy, detailing the experimental protocols used to elucidate its functional activity, and visualizing the complex signaling pathways it modulates. This guide is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development, offering insights into the molecular intricacies that define aripiprazole's therapeutic action.

The Core Concept: D2 Receptor Partial Agonism

Aripiprazole's defining characteristic is its partial agonism at the D2 receptor. Unlike first-generation antipsychotics that act as full antagonists, and some second-generation agents that are also antagonists, aripiprazole possesses intrinsic activity at the D2R, but this activity is lower than that of the endogenous full agonist, dopamine.[1] This property allows aripiprazole to act as a dopamine system stabilizer.[1]

-

In states of hyperdopaminergic activity (hypothesized to be associated with the positive symptoms of schizophrenia), aripiprazole competes with dopamine for D2R binding. Due to its lower intrinsic activity, it reduces the overall receptor stimulation, thereby acting as a functional antagonist.[1]

-

In states of hypodopaminergic activity (thought to be linked to negative and cognitive symptoms), aripiprazole's intrinsic agonist activity is sufficient to stimulate D2 receptors, thus acting as a functional agonist.[1]

This dual functionality is a key factor in its ability to manage a broader range of schizophrenia symptoms with a reduced risk of extrapyramidal side effects (EPS) and hyperprolactinemia, which are commonly associated with potent D2R antagonism.[2][3]

Quantitative Pharmacological Profile

The interaction of aripiprazole with the D2 receptor and other relevant targets has been extensively quantified. The following tables summarize key in vitro binding affinities and in vivo receptor occupancy data.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Aripiprazole

This table presents the dissociation constants (Ki) of aripiprazole for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| Dopamine D2 | 0.34 | Human | [3H]Spiperone | [4] |

| Dopamine D3 | 0.8 | Rat | [3H]Spiperone | [5] |

| Serotonin 5-HT1A | 1.7 | Human | [3H]8-OH-DPAT | [4] |

| Serotonin 5-HT2A | 3.4 | Human | [3H]Ketanserin | [4][5] |

| Serotonin 5-HT2B | 0.36 | Human | N/A | [1] |

| Serotonin 5-HT7 | 15 | Human | N/A | [4] |

| Adrenergic α1A | 25.7 | Human | N/A | [5] |

| Histamine H1 | 25.1 | Human | N/A | [5] |

Table 2: In Vivo Dopamine D2 Receptor Occupancy of Aripiprazole in Humans (PET Studies)

This table summarizes data from Positron Emission Tomography (PET) studies, showing the percentage of D2 receptors occupied by aripiprazole at various daily doses in human subjects.

| Daily Dose (mg) | Striatal D2 Occupancy (%) | Brain Region | Radiotracer | Subject Population | Reference |

| 0.5 | 30-34% | Caudate, Putamen | [11C]raclopride | Healthy Volunteers | [6] |

| 1 | 49-57% | Caudate, Putamen | [11C]raclopride | Healthy Volunteers | [6] |

| 2 | 71.6-74% | Striatum, Caudate | [18F]fallypride, [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][7] |

| 5 | 54% | Striatum | [11C]raclopride | Healthy Volunteers | [6] |

| 10 | 85-86% | Putamen, Caudate | [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][8] |

| 15 | 88.5% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |

| 20 | 90.8% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |

| 30 | 82-92% | Striatum, Caudate | [11C]raclopride | Schizophrenia Patients, Healthy Volunteers | [6][8] |

| 40 | 96.8% (mean) | Striatum | [18F]fallypride | Schizophrenia Patients | [7] |

Notably, aripiprazole requires a high D2 receptor occupancy (often >80-90%) for its clinical effects, a level that would typically induce significant EPS with a full antagonist.[8][9][10] This highlights the clinical importance of its partial agonist profile.

Functional Selectivity: A Deeper Look into D2R Signaling

Beyond simple partial agonism, aripiprazole exhibits functional selectivity (also known as biased agonism). This means it can differentially activate downstream signaling pathways upon binding to the D2 receptor. The D2R, a G protein-coupled receptor (GPCR), primarily signals through two main pathways:

-

Gαi/o protein-dependent pathway: This is the canonical pathway where D2R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11]

-

β-arrestin-dependent pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades independent of G-proteins.

Aripiprazole demonstrates a unique bias in modulating these pathways. It acts as a partial agonist at the Gαi/o pathway , leading to a submaximal inhibition of cAMP accumulation compared to dopamine.[1] However, it behaves as a robust antagonist at the Gβγ signaling pathway and also antagonizes the recruitment of β-arrestin.[1][12] This biased signaling profile may contribute to its atypical antipsychotic properties and favorable side-effect profile.[1]

Signaling Pathway Diagrams (Graphviz)

The following diagrams illustrate the differential effects of Dopamine and Aripiprazole on the D2 receptor signaling cascades.

Caption: Aripiprazole's functional selectivity at the D2 receptor.

Detailed Methodologies for Key Experiments

The characterization of aripiprazole's D2R partial agonism relies on a suite of specialized in vitro assays. Below are detailed protocols for the principal experimental techniques.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a compound like aripiprazole.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of aripiprazole at the D2 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing human dopamine D2 receptors.

-

Radioligand: A high-affinity D2R antagonist radioligand, such as [3H]Spiperone.

-

Test Compound: Aripiprazole.

-

Non-specific Binding Control: A high concentration of a non-labeled D2R antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize and dilute in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µg protein per well).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + Radioligand + Non-specific Control (e.g., 10 µM Haloperidol).

-

Competition: Receptor membranes + Radioligand + varying concentrations of Aripiprazole (e.g., 10-12 M to 10-5 M).

-

-

Incubation: Add the components to the wells. The final assay volume is typically 200-250 µL. Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the aripiprazole concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of aripiprazole that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay (for Gαi/o activity)

Objective: To measure the intrinsic agonist activity of aripiprazole by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing human dopamine D2 receptors.

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compounds: Dopamine (full agonist control), Aripiprazole.

-

Assay Buffer: Typically a buffer like HBSS or PBS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

Procedure:

-

Cell Seeding: Seed the D2R-expressing cells into a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with assay buffer (containing IBMX) for a short period (e.g., 15-30 minutes).

-

Stimulation: Add varying concentrations of the test compounds (Dopamine, Aripiprazole) to the wells. Immediately after, add a fixed concentration of forskolin (e.g., 1-10 µM, determined via optimization) to all wells except the basal control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data, setting the response to forskolin alone as 100% and the basal (no forskolin) as 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect).

-

The intrinsic activity of aripiprazole is calculated as the Emax of aripiprazole expressed as a percentage of the Emax of the full agonist, dopamine.

-

Protocol 3: β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the ability of aripiprazole to promote or block the interaction between the D2 receptor and β-arrestin 2.

Materials:

-

Cell Line: HEK293 cells.

-

Expression Plasmids:

-

A plasmid encoding the human D2 receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc8).

-

A plasmid encoding β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus or YFP).

-

-

Transfection Reagent: e.g., Lipofectamine or PEI.

-

BRET Substrate: Coelenterazine-h.

-

Plate Reader: A microplate reader capable of detecting dual-emission luminescence.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin 2 plasmids. Seed the transfected cells into a white, 96-well microplate.

-

Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.

-

Assay:

-

Wash the cells with an appropriate assay buffer (e.g., HBSS).

-

Add the BRET substrate (Coelenterazine-h) to all wells and incubate for 5-10 minutes.

-

Take a baseline reading on the plate reader, simultaneously measuring the light emission from the donor (Rluc8, ~480 nm) and the acceptor (Venus, ~530 nm).

-

Add the test compounds (Dopamine as a positive control, Aripiprazole) at various concentrations.

-

Immediately begin kinetic readings or take an endpoint reading after a specific incubation time (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Calculate the Net BRET by subtracting the BRET ratio of vehicle-treated cells from the ligand-treated cells.

-

Plot the Net BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to determine EC50 and Emax values. To test for antagonist activity, pre-incubate cells with aripiprazole before adding a fixed concentration (e.g., EC80) of dopamine.

-

Conclusion

Aripiprazole's mechanism of action is a paradigm of modern psychopharmacology, extending beyond simple receptor blockade to encompass the sophisticated concepts of partial agonism and functional selectivity. Its high affinity for the D2 receptor, coupled with its modest intrinsic activity and biased signaling profile, allows for a stabilization of the dopamine system that is unattainable with traditional antipsychotics. The high receptor occupancy required for clinical efficacy is well-tolerated precisely because of this nuanced molecular interaction, which mitigates the risk of severe motor side effects. The experimental methodologies detailed herein provide the foundation for understanding and further investigating such complex ligand-receptor interactions, paving the way for the rational design of future therapeutics with even more refined mechanisms of action. This in-depth guide serves as a technical resource, consolidating the critical quantitative data and experimental frameworks that define our current understanding of aripiprazole's unique pharmacology at the dopamine D2 receptor.

References

- 1. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]

- 7. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. "Functional selectivity downstream of Gαi/o-coupled receptors" by Tarsis Brust Fernandes [docs.lib.purdue.edu]

In Vitro Binding Affinity and Functional Profile of Aripiprazole at the Serotonin 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity and functional characteristics of aripiprazole at the human serotonin (B10506) 5-HT1A receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Binding Affinity and Functional Potency of Aripiprazole

Aripiprazole demonstrates a high affinity for the serotonin 5-HT1A receptor, consistently exhibiting Ki values in the low nanomolar range across various studies. Functionally, aripiprazole acts as a partial agonist at this receptor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity of Aripiprazole for the 5-HT1A Receptor

| Receptor Source | Radioligand | Ki (nM) | Reference |

| Human Parietal Cortex Membranes | [3H]8-OH-DPAT | 4.2 | [1][2] |

| Recombinant Human 5-HT1A Receptors | Not Specified | 1.65 |

Table 2: In Vitro Functional Potency of Aripiprazole at the 5-HT1A Receptor

| Assay Type | Receptor Source | Parameter | Value (nM) | Reference |

| [35S]GTPγS Binding | Rat Hippocampal Membranes | EC50 | 45 | [3] |

| [35S]GTPγS Binding | Rat Hippocampal Membranes | pEC50 | 7.2 | [1][2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol outlines a typical competition binding assay to determine the affinity (Ki) of aripiprazole for the 5-HT1A receptor using [3H]8-OH-DPAT as the radioligand.

2.1.1. Membrane Preparation

-

From Tissues (e.g., Rat Hippocampus or Human Parietal Cortex):

-

Dissect the tissue of interest on ice and homogenize in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

From Cell Culture (e.g., CHO or HEK293 cells expressing h5-HT1A):

-

Harvest cells and centrifuge at a low speed to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer and homogenize.

-

Follow steps 2-5 as described for tissue preparation.

-

2.1.2. Binding Assay Protocol

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of aripiprazole (or vehicle for total binding).

-

50 µL of a fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd).

-

150 µL of the prepared membrane suspension (containing 50-200 µg of protein).

-

-

To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) in a separate set of wells.

-

Incubate the plate at room temperature (or 37°C) for 60-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the aripiprazole concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

[35S]GTPγS Functional Assay

This functional assay measures the ability of aripiprazole to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon activation of the 5-HT1A receptor. This provides a measure of its agonistic activity.

2.2.1. Membrane Preparation

Prepare membranes from rat hippocampus or cells expressing the 5-HT1A receptor as described in section 2.1.1.

2.2.2. Assay Protocol

-

In a final volume of 200 µL, combine the following in a 96-well plate:

-

50 µL of various concentrations of aripiprazole (or vehicle for basal binding).

-

50 µL of assay buffer containing GDP (e.g., 10 µM).

-

50 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

50 µL of the prepared membrane suspension (5-20 µg of protein).

-

-

To determine the maximum stimulation, use a full agonist like serotonin in a separate set of wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

2.2.3. Data Analysis

-

Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the aripiprazole concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 (the concentration of aripiprazole that produces 50% of its maximal effect) and the Emax (the maximal effect as a percentage of the response to a full agonist like serotonin).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

Aripiprazole's Modulation of Dopamine and Serotonin Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, primarily characterized by its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This multimodal mechanism of action allows aripiprazole to function as a dopamine-serotonin system stabilizer, modulating neurotransmission in a manner dependent on the endogenous neurochemical environment. This technical guide provides an in-depth exploration of aripiprazole's effects on key dopamine and serotonin receptor signaling pathways. It includes a comprehensive summary of its receptor binding and functional activity, detailed experimental protocols for seminal assays, and visual representations of the associated signaling cascades to facilitate a deeper understanding of its complex pharmacology.

Introduction

The therapeutic efficacy of aripiprazole in a range of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder, is attributed to its distinct interactions with central dopamine and serotonin systems. Unlike first-generation antipsychotics that act as potent D2 receptor antagonists, and second-generation atypicals with a primary 5-HT2A/D2 receptor antagonism profile, aripiprazole's partial agonism allows it to mitigate the hyperdopaminergic states associated with psychosis while augmenting dopaminergic tone in hypodopaminergic conditions, potentially improving negative and cognitive symptoms. Its actions on serotonin receptors further contribute to its therapeutic effects and favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. This document serves as a technical resource, consolidating key quantitative data and methodologies to elucidate the molecular mechanisms underpinning aripiprazole's clinical utility.

Quantitative Pharmacology of Aripiprazole

Aripiprazole's interaction with dopamine and serotonin receptors has been extensively characterized through in vitro binding and functional assays. The following tables summarize key quantitative data, providing a comparative overview of its affinity and activity at these primary targets.

Table 1: Aripiprazole Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference(s) |

| Dopamine D2 | 0.34 | Human recombinant | |

| Dopamine D3 | 0.8 | Human recombinant | |

| Dopamine D4 | 44 | Human recombinant | |

| Serotonin 5-HT1A | 1.7 | Human recombinant | |

| Serotonin 5-HT2A | 3.4 | Human recombinant | |

| Serotonin 5-HT2B | 0.36 | Human recombinant | |

| Serotonin 5-HT2C | 15 | Human recombinant | |

| Serotonin 5-HT7 | 39 | Human recombinant | |

| Adrenergic α1A | 57 | Human recombinant | |

| Histamine H1 | 61 | Human recombinant | |

| Serotonin Transporter (SERT) | 98 | Human recombinant |

Table 2: Aripiprazole Functional Activity

| Receptor Subtype | Assay Type | Parameter | Value | Reference(s) |

| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | ~25% of dopamine | |

| Serotonin 5-HT1A | GTPγS Binding | Intrinsic Activity | ~60% of serotonin | |

| Serotonin 5-HT1A | cAMP Accumulation | EC50 | 2.1 nM | |

| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | 11 nM | |

| Serotonin 5-HT2A | Calcium Mobilization | IC50 | 11 nM |

Dopamine D2 Receptor Signaling Pathways

Aripiprazole's interaction with the dopamine D2 receptor is central to its mechanism of action. As a partial agonist, it can either stimulate or inhibit D2 receptor-mediated signaling depending on the ambient concentration of dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Canonical Gαi/o-cAMP-PKA Pathway

Activation of D2 receptors by a full agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Aripiprazole, as a partial agonist, elicits a submaximal inhibition of adenylyl cyclase compared to dopamine. In a hyperdopaminergic state, aripiprazole competes with dopamine, leading to a net decrease in D2 receptor stimulation and a relative increase in cAMP levels compared to the dopamine-induced state. Conversely, in a hypodopaminergic state, aripiprazole's agonistic properties prevail, leading to a decrease in cAMP levels.

β-Arrestin and Akt/GSK3β Pathway

Recent evidence suggests that aripiprazole exhibits functional selectivity or biased agonism at the D2 receptor, preferentially activating certain downstream signaling pathways over others. While it acts as a partial agonist for Gαi/o-mediated signaling, it may function as an antagonist for β-arrestin recruitment. The Akt/GSK3β (Glycogen Synthase Kinase 3β) pathway is another important downstream effector of D2 receptor signaling. Studies have shown that acute aripiprazole treatment can increase the phosphorylation of GSK3β, which is a departure from the effects of D2 antagonists like haloperidol. This differential effect on the Akt/GSK3β pathway may contribute to aripiprazole's unique clinical profile.

Serotonin Receptor Signaling Pathways

Aripiprazole's interactions with serotonin receptors, particularly 5-HT1A and 5-HT2A, are crucial to its therapeutic profile, contributing to its effects on mood, anxiety, and the mitigation of extrapyramidal side effects.

5-HT1A Receptor Partial Agonism

Similar to its action at D2 receptors, aripiprazole is a partial agonist at 5-HT1A receptors. These receptors are also coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This action is thought to contribute to the anxiolytic and antidepressant effects of aripiprazole.

5-HT2A Receptor Antagonism

Aripiprazole acts as an antagonist at 5-HT2A receptors, which are coupled to Gαq/11 proteins. Blockade of these receptors prevents serotonin-induced activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This antagonism is a key feature of atypical antipsychotics and is associated with a lower risk of EPS.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological profile of aripiprazole.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of aripiprazole for various receptors.

-

Objective: To quantify the affinity of aripiprazole for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

General Protocol:

-

Membrane Preparation: Homogenates of cells or tissues expressing the receptor of interest are prepared.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]raclopride for D2 receptors) and varying concentrations of aripiprazole.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition by aripiprazole.

-

cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors):

-

Cells expressing the receptor of interest (e.g., D2 or 5-HT1A) are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with an agent that increases cAMP levels (e.g., forskolin).

-

Varying concentrations of aripiprazole are added to measure its effect on cAMP accumulation.

-

Intracellular cAMP levels are quantified using methods like ELISA or radioimmunoassay.

-

-

GTPγS Binding Assay (for G protein activation):

-

Cell membranes are incubated with GDP and varying concentrations of aripiprazole.

-

The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.

-

The amount of [35S]GTPγS bound to G proteins is measured, reflecting the extent of G protein activation.

-

-

Phosphoinositide (PI) Hydrolysis Assay (for Gq/11-coupled receptors):

-

Cells expressing the receptor (e.g., 5-HT2A) are pre-labeled with [3H]myo-inositol.

-

Cells are treated with varying concentrations of aripiprazole in the presence of a serotonin agonist.

-

The accumulation of [3H]inositol phosphates (a product of PI hydrolysis) is measured.

-

Conclusion

Aripiprazole's unique "dopamine-serotonin system stabilizer" profile, arising from its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its broad therapeutic efficacy and favorable tolerability. This technical guide has provided a detailed overview of the quantitative aspects of its receptor interactions and the downstream signaling pathways it modulates. The experimental methodologies described herein are fundamental to the ongoing research and development of novel psychotherapeutics with refined mechanisms of action. A thorough understanding of these principles is essential for researchers and clinicians seeking to optimize the treatment of complex psychiatric disorders.

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Modeling of Aripiprazole in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of aripiprazole in rodent models. It is designed to be a comprehensive resource, summarizing key data, detailing experimental methodologies, and illustrating the complex relationships between drug exposure and pharmacological effect, which are critical for preclinical drug development and translational research.

Introduction: Aripiprazole's Unique Profile

Aripiprazole is a third-generation atypical antipsychotic distinguished by its unique mechanism of action. It acts as a partial agonist at the dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder, with a generally favorable side-effect profile compared to first and second-generation antipsychotics. Understanding its PK/PD relationship in rodents is fundamental to exploring its therapeutic potential and translating preclinical findings to clinical applications.

Pharmacokinetics of Aripiprazole in Rodents

The pharmacokinetic profile of aripiprazole has been characterized in both rats and mice. It is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 into its active metabolite, dehydroaripiprazole (B194390), which exhibits a similar affinity for D2 receptors as the parent drug.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for aripiprazole and its active metabolite, dehydroaripiprazole, following oral administration in rats and mice. These values have been compiled from various preclinical studies to facilitate cross-study and cross-species comparisons.

Table 1: Pharmacokinetic Parameters of Aripiprazole in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 10 | 568 ± 101 | 2.0 ± 0.0 | 5066 ± 1109 |

| 30 | 1980 ± 290 | 4.0 ± 0.0 | 39100 ± 6110 |

Data compiled from publicly available FDA pharmacology reviews.

Table 2: Pharmacokinetic Parameters of Dehydro-aripiprazole in Rats following Aripiprazole Administration (Oral)

| Aripiprazole Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 8 | 71.3 ± 18.2 | 7.3 ± 1.8 | 1530 ± 341 |

Data from a study investigating drug-drug interactions.[1]

Table 3: Pharmacokinetic Parameters of Aripiprazole in Mice (Oral Gavage)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |

| 10 | 1060 ± 117 | 1.0 | 5054 ± 456 | 3.2 ± 0.4 |

Data from a study validating a chronic oral administration protocol.

It is important to note that aripiprazole and its metabolite are substrates of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Studies in P-gp knockout mice have shown that brain concentrations of aripiprazole can be up to 9-fold higher than in serum, indicating that P-gp significantly limits its central nervous system penetration.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of PK/PD studies. Below are methodologies for key experiments cited in aripiprazole rodent research.

Oral Gavage Administration in Rats

Oral gavage is a standard method for ensuring precise dosing in preclinical studies.

Objective: To administer a precise oral dose of aripiprazole to a rat.

Materials:

-

Aripiprazole suspension/solution in a suitable vehicle (e.g., 5% v/v Tween-80 in saline).

-

Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded ball tip.

-

Syringe corresponding to the calculated dose volume.

-

Animal scale.

Procedure:

-

Animal Preparation: Weigh the rat to calculate the exact volume of the drug suspension to be administered. The maximum recommended dosing volume is 10-20 ml/kg.[3]

-

Measure Tube Length: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle at the level of the nose to prevent gastric perforation.[3]

-

Restraint: Restrain the rat firmly but gently in an upright position. Extend the head to create a straight line through the neck and esophagus. This can be done manually or by wrapping the animal in a towel.[1][3]

-

Tube Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force. The animal will often swallow as the tube enters the esophagus.[1]

-

Dose Administration: Once the needle is in place, dispense the contents of the syringe slowly and steadily.

-

Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[3]

Quantification of Aripiprazole in Plasma and Brain Tissue by UPLC-MS/MS

This protocol outlines a typical procedure for extracting and quantifying aripiprazole and dehydroaripiprazole from biological matrices.

Objective: To measure the concentration of aripiprazole and its metabolites in rodent plasma and brain homogenate.

Materials:

-

Plasma and brain tissue samples.

-

Internal Standard (IS) solution (e.g., aripiprazole-d8).

-

Protein precipitation solvent (e.g., acetonitrile).

-

Homogenization buffer.

-

Centrifuge, vortex mixer.

-

UPLC-MS/MS system with a C18 column.

-

Mobile phase (e.g., acetonitrile (B52724) and 0.1% formic acid in water).

Procedure:

-

Brain Tissue Homogenization:

-

Weigh the frozen brain tissue.

-

Add ice-cold homogenization buffer (typically 1:10 w/v).

-

Homogenize the tissue using a bead homogenizer or sonicator until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Sample Preparation (Plasma or Brain Supernatant):

-

Pipette a small volume (e.g., 50 µL) of the sample into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add cold acetonitrile (typically 3x the sample volume) to precipitate proteins.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample onto the UPLC system.

-

Perform chromatographic separation on a C18 column using a gradient elution with the mobile phase.

-

Detect and quantify the analytes using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transitions for aripiprazole (m/z 448.35→285.09) and the internal standard are monitored.

-

Pharmacodynamics and PK/PD Modeling

The pharmacodynamic effects of aripiprazole are directly linked to its concentration in the brain and its interaction with target receptors. PK/PD modeling is a mathematical tool used to describe and predict this relationship.

Dopamine D2 Receptor Signaling and Aripiprazole's Functional Selectivity